molecular formula C11H10 B1625034 2-Methylazulene CAS No. 769-86-8

2-Methylazulene

Cat. No. B1625034
CAS RN: 769-86-8
M. Wt: 142.2 g/mol
InChI Key: ZRCFBHGCJAIXIH-UHFFFAOYSA-N
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Patent
US05510502

Procedure details

2-Methylazulene was synthesized according to a method described in Japanese Patent Laid-Open Publication No. 207232/1987. Specifically, 19.5 g (0.16 mol) of tropolone was reacted with 40 g (0.21 mol) of p-toluenesulfonic acid chloride in pyridine to give 37.1 g of tosylated tropolone. Then, 20 g (0.15 mol) of dimethylmalonate was reacted with 9.7 g (0.18 mol) of NaOMe in methanol at room temperature for 4 hr to give 14.4 g of 3-methoxycarbonyl-2H-cyclohepta(b) furan-2-one (Compound (2)). Then, 12 g of Compound (2), 200 ml of acetone and 70 ml of diethylamine were added, and the mixture was heated under reflux for 30 hr. Thereafter, H2O was added thereto, and the mixture was extracted with toluene to give 39.2 g of methyl-2-methylazulene carboxylate. Further, 25 ml of phosphoric acid was added, and a reaction was allowed to proceed at 85° to 90° C. for one hr. The reaction mixture was decomposed with water, extracted with benzene and dried to give 6.5 g of 2-methylazulene as an intended product.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:8]=[CH:7][C:5](=O)[C:4](O)=[CH:3][CH:2]=1.[C:10]1([CH3:20])[CH:15]=CC(S(Cl)(=O)=O)=C[CH:11]=1>N1C=CC=CC=1>[CH3:20][C:10]1[CH:15]=[C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:8]=[CH:7]2)[CH:11]=1

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C1=CC=C(C(=O)C=C1)O
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=CC=CC=CC2=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.